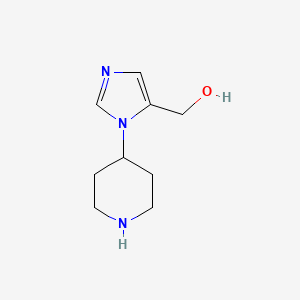

(1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol

Description

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(3-piperidin-4-ylimidazol-4-yl)methanol |

InChI |

InChI=1S/C9H15N3O/c13-6-9-5-11-7-12(9)8-1-3-10-4-2-8/h5,7-8,10,13H,1-4,6H2 |

InChI Key |

WXXLBZZHPVSUCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2C=NC=C2CO |

Origin of Product |

United States |

Foundational & Exploratory

The Art of Agonism: A Technical Guide to the Structure-Activity Relationship of 1-Substituted Imidazole-5-Methanol Derivatives as Adrenergic Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold that confers unique physicochemical properties upon a vast array of biologically active molecules.[1][2] This guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet highly promising, class of compounds: 1-substituted imidazole-5-methanols. With a primary focus on their interaction with adrenergic receptors, we will dissect the key structural motifs that govern potency and selectivity. This document moves beyond a mere recitation of facts, providing a senior application scientist’s perspective on the causal relationships between molecular architecture and biological function, grounded in established principles and supported by detailed experimental frameworks. We will explore the rationale behind synthetic choices, the intricacies of biological evaluation, and the logical progression of lead optimization, offering a comprehensive resource for professionals engaged in the discovery of novel therapeutics.

Introduction: The Imidazole Scaffold in Adrenergic Modulation

The imidazole ring, an aromatic five-membered heterocycle with two nitrogen atoms, is a key pharmacophore in numerous drugs, including the highly selective α2-adrenoceptor (α2-AR) agonist, medetomidine.[3][4] Medetomidine, a 4-substituted imidazole, underscores the compatibility of this heterocyclic system with the binding pocket of adrenergic receptors.[5] Our focus shifts to a related, yet distinct scaffold: 1-substituted imidazole-5-methanols. Here, the substitution at the N-1 position offers a vector for chemical modification aimed at fine-tuning receptor affinity and selectivity, while the 5-methanol group provides a potential key interaction point within the receptor.

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the regulation of numerous physiological processes and are validated targets for cardiovascular, neurological, and metabolic diseases.[6][7] Understanding how to rationally design ligands that selectively target subtypes of these receptors (e.g., α2A, α2B, α2C) is a paramount goal in modern drug discovery. This guide will illuminate the SAR landscape of 1-substituted imidazole-5-methanols, providing the foundational knowledge to navigate this promising chemical space.

Core Structure-Activity Relationship (SAR) Insights

The biological activity of 1-substituted imidazole-5-methanols at adrenergic receptors is dictated by a delicate interplay of steric, electronic, and conformational factors. The general pharmacophore can be deconstructed into three key components: the N-1 substituent, the imidazole core, and the C-5 methanol group.

The N-1 Substituent: The Key to Affinity and Selectivity

The substituent at the 1-position is arguably the most critical determinant of a compound's activity profile. Typically, this is an aryl or aralkyl group that occupies a key binding pocket in the receptor. Drawing inferences from the well-studied medetomidine analogs, we can hypothesize the following SAR principles for the N-1 substituent of imidazole-5-methanols.[3][4]

-

Aromatic Ring: An aromatic ring, such as a phenyl or naphthyl group, is often essential for potent activity. This ring is believed to engage in crucial π-π stacking or hydrophobic interactions within the receptor.

-

Substitution Pattern: The substitution pattern on the aromatic ring dramatically influences selectivity and potency. For α2-AR agonists like medetomidine, small, lipophilic substituents at the ortho and meta positions of the phenyl ring (e.g., 2,3-dimethyl) are optimal.[4] This suggests the presence of a specific "methyl binding pocket" in the α2-AR.[3][5]

-

Steric Bulk: The size and conformation of the N-1 substituent are critical. While some bulk is tolerated and can enhance affinity, excessive steric hindrance can prevent proper binding. For instance, in medetomidine analogs, replacing the key benzylic methyl group with larger or more flexible substituents often leads to a decrease in activity.[3] This highlights the importance of a precise fit.

-

Electronic Effects: Electron-withdrawing or electron-donating groups on the aromatic ring can modulate the electronic properties of the entire molecule, affecting its interaction with key amino acid residues in the receptor. For example, in a series of 1-benzyl-1H-imidazole-5-carboxamide TGR5 agonists, electron-withdrawing groups like trifluoromethyl on the benzyl ring significantly enhanced potency.[8][9]

The Imidazole Core: The Foundational Anchor

The imidazole ring itself serves as a central scaffold, orienting the critical N-1 and C-5 substituents. Its key roles include:

-

Hydrogen Bonding: The N-3 nitrogen, with its lone pair of electrons, is a critical hydrogen bond acceptor. This interaction is believed to mimic the interaction of the catecholamine hydroxyl groups of endogenous ligands like norepinephrine with serine residues in the receptor.[7]

-

Aromaticity and Planarity: The planar, aromatic nature of the imidazole ring contributes to favorable stacking interactions within the receptor binding site.

The 5-Methanol Group: A Critical Interaction Point

The hydroxymethyl group at the C-5 position is a key differentiator of this chemical series. Its presence introduces a hydrogen bond donor and acceptor moiety, which can form strong, directional interactions with polar residues in the receptor. This is in contrast to the C-4 ethyl-bridged structure of medetomidine. The likely role of the 5-methanol group is to engage with a specific sub-pocket within the adrenergic receptor, potentially enhancing affinity or influencing subtype selectivity. Removal or replacement of this hydroxyl group with non-polar moieties would be expected to significantly reduce or abolish activity, confirming its importance as a key pharmacophoric element.

Quantitative SAR Analysis: An Illustrative Model

| Compound ID | 1-Substituent (R) | Hypothetical α2A-AR Ki (nM) | SAR Rationale |

| 1a | Phenyl | 150 | Unsubstituted phenyl ring provides baseline hydrophobic interaction. |

| 1b | 2-Methylphenyl | 85 | Single ortho-methyl may improve conformational lock, enhancing affinity. |

| 1c | 2,3-Dimethylphenyl | 15 | Optimal substitution pattern for the putative "methyl pocket" of the α2-AR, mimicking medetomidine's substitution.[3][5] |

| 1d | 2,6-Dimethylphenyl | 250 | Di-ortho substitution introduces steric hindrance, preventing optimal binding. |

| 1e | 4-Chlorophenyl | 120 | Electron-withdrawing group at the para position offers minor electronic benefit but lacks key steric interactions. |

| 1f | Naphthyl | 45 | Extended aromatic system increases hydrophobic interactions, enhancing affinity. |

| 1g | Benzyl | 500 | Increased flexibility due to the methylene spacer disrupts the optimal orientation of the phenyl ring. |

| 1h | (R)-1-(2,3-Dimethylphenyl)ethyl | 5 | Chiral center with the correct stereochemistry provides an additional hydrophobic interaction, analogous to the active enantiomer of medetomidine (dexmedetomidine).[4] |

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and validated protocols are essential. The following sections detail representative methodologies for the synthesis and biological evaluation of 1-substituted imidazole-5-methanols.

Synthesis Workflow: A Representative Protocol

The synthesis of 1-substituted imidazole-5-methanols can be achieved through various established methods for imidazole ring formation.[10][11] A common and versatile approach involves the construction of the imidazole core followed by functional group manipulation.

Caption: General synthetic workflow for 1-substituted imidazole-5-methanols.

Detailed Protocol for the Synthesis of 1-(2,3-Dimethylphenyl)-1H-imidazole-5-methanol (Hypothetical Example):

-

Step 1: N-Arylation. To a solution of ethyl imidazole-4(5)-carboxylate in a suitable aprotic solvent like DMF, add a strong base such as sodium hydride (NaH) portion-wise at 0°C. After stirring for 30 minutes, add 1-bromo-2,3-dimethylbenzene. Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress is monitored by TLC.

-

Step 2: Work-up and Isomer Separation. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product will be a mixture of N-1 substituted imidazole-4-carboxylate and imidazole-5-carboxylate isomers. These isomers are then separated using column chromatography on silica gel.

-

Step 3: Reduction to the Alcohol. Dissolve the purified ethyl 1-(2,3-dimethylphenyl)-1H-imidazole-5-carboxylate isomer in anhydrous tetrahydrofuran (THF) and cool to 0°C. Add lithium aluminum hydride (LiAlH4) portion-wise. Stir the reaction at 0°C for 1-2 hours.

-

Step 4: Final Work-up and Purification. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water again. Filter the resulting slurry and wash the solid with THF. The combined filtrate is dried and concentrated to yield the target compound, 1-(2,3-dimethylphenyl)-1H-imidazole-5-methanol, which can be further purified by recrystallization or chromatography.

Biological Evaluation: α2-Adrenergic Receptor Binding Assay

To determine the affinity of the synthesized compounds for adrenergic receptors, a competitive radioligand binding assay is the gold standard.[12][13] This protocol measures the ability of a test compound to displace a known high-affinity radioligand from the receptor.

Caption: Workflow for an α2-Adrenergic Receptor Radioligand Binding Assay.

Step-by-Step Protocol: [12][14]

-

Materials Preparation:

-

Cell Membranes: Use membranes prepared from HEK293 or CHO cells stably transfected with the human α2A, α2B, or α2C adrenergic receptor. Protein concentration should be determined via a Bradford or BCA assay.

-

Radioligand: [³H]-Rauwolscine or a similar α2-selective antagonist is used at a concentration close to its dissociation constant (Kd), typically 1-2 nM.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled antagonist like phentolamine.

-

-

Assay Procedure (96-well format):

-

Total Binding Wells: Add 25 µL of assay buffer, 25 µL of radioligand solution, and 50 µL of cell membrane suspension.

-

Non-specific Binding (NSB) Wells: Add 25 µL of non-specific antagonist, 25 µL of radioligand solution, and 50 µL of cell membranes.

-

Competition Wells: Add 25 µL of the test compound at various concentrations, 25 µL of radioligand solution, and 50 µL of cell membranes.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes.

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Perspectives

The 1-substituted imidazole-5-methanol scaffold represents a fertile ground for the discovery of novel adrenergic receptor modulators. The SAR principles, largely extrapolated from related chemical series like medetomidine, strongly suggest that targeted modifications to the N-1 substituent can yield compounds with high affinity and potential subtype selectivity. The 2,3-disubstituted phenyl motif appears particularly promising for achieving potent α2-agonism. The 5-methanol group likely serves as a crucial hydrogen-bonding element, anchoring the ligand within the receptor.

Future work should focus on synthesizing a focused library of these compounds to validate the hypothesized SAR and generate robust quantitative data. Functional assays, such as [³⁵S]GTPγS binding or cAMP accumulation assays, will be critical to determine the efficacy of these ligands (i.e., whether they are agonists, antagonists, or partial agonists). The detailed protocols provided herein offer a self-validating framework for such an investigation. By combining rational design based on established SAR with rigorous biological evaluation, the full therapeutic potential of 1-substituted imidazole-5-methanols can be unlocked.

References

- BenchChem. (2025). Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists. BenchChem.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Lalchandani, S. G., et al. (2004). Medetomidine analogs as selective agonists for the human alpha2-adrenoceptors. European Journal of Pharmacology, 483(1), 31-39.

- Kavadias, G., Luh, B., & Saintonge, R. (1982). Synthesis of 4,5-disubstituted imidazoles. Canadian Journal of Chemistry, 60(6), 723-729.

- Boyd, K. N., & Watterson, S. H. (2023). Classics in Chemical Neuroscience: Medetomidine. ACS Chemical Neuroscience.

- Maudsley, S., Martin, B., & Luttrell, L. M. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols.

- Ovid. (n.d.). Medetomidine analogs as selective agonists for the human α2-adrenoceptors.

- Hong, S. S., et al. (1996). Medetomidine analogs as alpha 2-adrenergic ligands. 2. Design, synthesis, and biological activity of conformationally restricted naphthalene derivatives of medetomidine. Journal of Medicinal Chemistry, 39(23), 4639-4653.

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

- de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 796.

- Abu-Geras, D., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Beta-2 Adrenergic Receptor Agonists. Palestinian Medical and Pharmaceutical Journal.

- Xu, R., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.

- Le, T. H. (1998). Radioligand Binding Assay.

- ResearchGate. (n.d.). Synthetic route to substituted imidazoles.

- Das, P. J., et al. (2014). Solvent Free One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Catalyzed by Secondary Amine Based Ionic Liquid and Defective Keggin Heteropoly Acid. International Journal of Organic Chemistry, 4(3), 205-214.

- Figshare. (2022). Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation. Organic Process Research & Development.

- ResearchGate. (2025). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists.

- Priya, R. M., et al. (2024). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. CURRENT APPLIED SCIENCE AND TECHNOLOGY, 25(1).

- Zhang, L., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972.

- National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. PubChem.

- Semantic Scholar. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer.

- Royal Society of Chemistry. (n.d.).

- Encyclopedia.pub. (2021). Ligands of Adrenergic Receptors.

- Zhang, D., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Molecules, 26(13), 3845.

Sources

- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Medetomidine analogs as selective agonists for the human alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imidazole synthesis [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

The 1-(Piperidin-4-yl)imidazole Scaffold: Synthetic Architecture and Medicinal Utility

[1][2][3]

The Pharmacophore & Structural Logic

In the landscape of privileged structures, the 1-(piperidin-4-yl)imidazole scaffold represents a strategic fusion of two pharmacologically distinct heterocycles. Unlike flexible alkyl-linked congeners (e.g., histamine analogs), this scaffold features a direct

This rigid connectivity confers unique physicochemical and biological properties:

-

Vectorial Rigidity: The direct bond locks the imidazole vector relative to the piperidine chair conformation (typically favoring the equatorial position to minimize 1,3-diaxial strain). This defines a precise exit vector for substituents on the imidazole C4/C5 positions, critical for targeting specific sub-pockets in GPCRs and kinases.

-

Basicity Modulation: The piperidine nitrogen (

) serves as the primary basic center for ionic interactions (e.g., with Asp/Glu residues in receptor pockets). The imidazole ( -

Solubility & ADME: The high fraction of

character from the piperidine ring improves aqueous solubility compared to bi-aryl systems, while the imidazole modulates lipophilicity (

Structural Connectivity Diagram

The following diagram illustrates the core connectivity and the distinct zones for chemical elaboration.

Figure 1: Pharmacophoric dissection of the 1-(piperidin-4-yl)imidazole scaffold showing functional zones.

Synthetic Architectures

Constructing the

Route A: Displacement (The Standard Protocol)

This is the most scalable method. It involves the reaction of a deprotonated imidazole with an activated piperidine derivative (mesylate or tosylate).

-

Precursor: N-Boc-4-hydroxypiperidine converted to N-Boc-4-mesyloxypiperidine.

-

Nucleophile: Imidazole (or substituted imidazole) deprotonated by NaH or

. -

Key Challenge: Regioselectivity. 4-substituted imidazoles can yield mixtures of 1,4- and 1,5-isomers.[1] Steric bulk on the imidazole usually favors the 1,4-isomer (remote alkylation), but this must be verified by NOE NMR.

Route B: Reductive Amination (Limited Utility)

Direct reductive amination between 4-piperidone and imidazole is generally ineffective because the imidazole nitrogen is not sufficiently nucleophilic to form the iminium intermediate, and the aromaticity prevents stable enamine reduction. This route is typically reserved for 4-amino-piperidine reacting with aldehydes, not for forming the imidazole-piperidine bond itself.

Route C: De Novo Ring Construction

For complex benzimidazole derivatives, the ring is often built on the piperidine.

-

Step 1:

of 4-amino-piperidine on 1-fluoro-2-nitrobenzene. -

Step 2: Reduction of the nitro group to the aniline.

-

Step 3: Cyclization with CDI or carboxylic acids to form the benzimidazole core.

Synthetic Workflow Diagram

Figure 2: Convergent synthesis via nucleophilic displacement of a mesylate leaving group.

Medicinal Chemistry Case Studies

Case Study 1: NLRP3 Inflammasome Inhibitors

Recent work has highlighted the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as a potent inhibitor of the NLRP3 inflammasome.[2][3][4]

-

Mechanism: The scaffold acts by preventing the oligomerization of NLRP3, a critical step in the release of IL-1

and pyroptosis. -

SAR Insight: The piperidine ring provides solubility and a handle for extending into the solvent-exposed region, while the benzimidazolone core mimics the adenosine moiety of ATP (the natural ligand for NLRP3's ATPase domain) or interacts with a hydrophobic sub-pocket.

-

Key Compound: Compounds derived from this scaffold showed concentration-dependent inhibition of IL-1

release in human macrophages [1].[2][3][4]

Case Study 2: Histamine H3 Receptor Antagonists

While early H3 antagonists utilized flexible alkyl linkers (e.g., immepip), the 1-(piperidin-4-yl)imidazole motif offers a rigidified alternative.

-

Binding Mode: The piperidine nitrogen forms a salt bridge with the conserved Aspartate (Asp114 in TM3) of the GPCR. The imidazole moiety interacts with Glu206 (TM5) or aromatic residues in TM6 via

-stacking. -

Optimization: Direct linkage often improves selectivity over H4 receptors by exploiting subtle steric differences in the orthosteric pocket. However, care must be taken to avoid CYP450 inhibition caused by the exposed imidazole nitrogen [2].

Experimental Protocol: N-Alkylation of Imidazole

Objective: Synthesis of tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate. Scale: 5.0 mmol.

Materials

-

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.40 g, 5.0 mmol).

-

1H-Imidazole (0.34 g, 5.0 mmol).

-

Sodium Hydride (60% dispersion in oil) (0.24 g, 6.0 mmol).

-

DMF (Anhydrous, 15 mL).

Methodology

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve 1H-imidazole in anhydrous DMF (10 mL).

-

Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 10 minutes. (Caution: Hydrogen gas evolution). Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/cloudy grey.

-

Addition: Dissolve the mesylate (piperidine derivative) in the remaining DMF (5 mL) and add dropwise to the imidazolide solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 12–16 hours. Note: Higher temperatures are often required for secondary mesylates compared to primary halides.

-

Work-up: Cool to room temperature. Quench carefully with ice-water (50 mL). Extract with EtOAc (3 x 50 mL).

-

Purification: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

. Concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient 95:5 to 90:10).

Self-Validation Check:

-

TLC: The product is significantly more polar than the starting mesylate. Stain with Iodine or Dragendorff's reagent (orange spot for amines).

-

NMR: Look for the diagnostic septet-like proton on the piperidine C4 (

4.0–4.5 ppm) and the disappearance of the mesylate methyl singlet (

Physicochemical & Metabolic Optimization

| Parameter | Challenge | Optimization Strategy |

| Metabolic Stability | Oxidation of Piperidine | Introduce gem-dimethyl groups or fluorine at the C3/C5 positions of the piperidine ring to block metabolic soft spots. |

| CYP Inhibition | Imidazole N3 binds Heme Iron. | Substitute the imidazole C4/C5 positions with electron-withdrawing groups or bulky alkyls to sterically hinder heme coordination. |

| Permeability | High basicity leads to low passive diffusion. | Mask the basicity using bioisosteres (e.g., fluorinated piperidines) or use prodrug strategies if CNS penetration is required. |

References

-

Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.[2][3][4] Molecules, 26(13), 3975. Link

-

Vaccaro, W. D., et al. (2006).[5] Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.[5] Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.[5] Link

-

BenchChem. (2025).[1][6] Protocol for N-Alkylation of 4-iodo-1H-imidazole. BenchChem Protocols. Link

-

Lazewska, D., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists.[7] Pharmazie, 58(1), 110-116. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Identification and Verification of (1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol

This is a comprehensive technical guide designed for researchers and drug development professionals. It details the identification, structural analysis, and search methodology for the chemical intermediate (1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol .

Executive Summary

The compound This compound is a specialized heterocyclic building block, primarily utilized in the synthesis of p38 MAP kinase inhibitors (e.g., analogues of SB-220025) and other imidazole-based pharmaceutical agents.

Unlike common reagents, this specific intermediate is frequently not indexed under a widely recognized CAS number in its "free base" form due to stability and handling characteristics. Instead, it is commercially available and chemically registered primarily in its N-Boc protected or ester precursor forms. This guide provides the structural data, search methodology, and verification protocols necessary to source and utilize this compound effectively.

Chemical Identity & Structural Analysis[1]

Accurate identification requires distinguishing between the 1,4- and 1,5- substituted imidazole isomers—a common source of error in database searching.

Nomenclature and Identifiers

-

IUPAC Name: this compound

-

Common Synonyms: 1-(4-Piperidyl)-5-(hydroxymethyl)imidazole; 5-Hydroxymethyl-1-(4-piperidinyl)imidazole.

-

Molecular Formula:

-

Molecular Weight: 181.24 g/mol

Structural Representation (SMILES & InChI)

Use these strings for exact structure searching in databases like SciFinder-n or Reaxys to avoid ambiguity.

| Format | String | Note |

| SMILES (Target) | OCC1=CN=CN1C2CCNCC2 | Free amine, 5-hydroxymethyl isomer. |

| SMILES (Boc-Protected) | CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC=C2CO | Primary Commercial Form. |

| InChIKey (Predicted) | OCC1=CN=CN1C2CCNCC2 (Requires generation) | Use structure search preferred. |

Isomerism Alert (Critical)

In 1-substituted imidazoles, the C4 and C5 positions are chemically distinct and non-tautomeric.

-

5-Isomer (Target): The hydroxymethyl group is on the carbon adjacent to the substituted nitrogen (N1). This is the scaffold for SB-220025 type inhibitors.

-

4-Isomer (Common Impurity): The hydroxymethyl group is on the carbon distant from N1.

Search Methodology & Verification Protocol

Due to the obscurity of the free amine CAS, the following protocol is recommended for positive identification.

Database Search Strategy

Do not rely solely on name searches. Use the following hierarchy:

-

Exact Structure Search: Input the SMILES OCC1=CN=CN1C2CCNCC2 into SciFinder-n or Reaxys.

-

Expected Result: Likely no direct CAS for the free base, or a "low-reference" CAS.

-

-

Precursor Search (The "Backdoor" Method): Search for the N-Boc protected derivative.

-

Query Name: tert-butyl 4-(5-(hydroxymethyl)-1H-imidazol-1-yl)piperidine-1-carboxylate

-

SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC=C2CO

-

Insight: This compound is the stable, commercially viable form used in synthesis.

-

Workflow Visualization

The following diagram outlines the logical flow for identifying and synthesizing the target molecule from commercial precursors.

Figure 1: Strategic workflow for identifying the target compound via its commercial precursors.

Synthesis & Application Context

Understanding the synthesis confirms the identity of the material found.

Synthetic Route

The target is typically synthesized via the Van Leusen Imidazole Synthesis or from 4-aminopiperidine .

-

Starting Material: 1-Boc-4-aminopiperidine.

-

Cyclization: Reaction with a formylating agent and an isocyanoacetate (or similar) to form the imidazole ring.

-

Functionalization: The C5-ester is reduced to the C5-methanol (the target functionality).

-

Deprotection: Removal of the Boc group yields the free amine this compound.

Application: p38 MAP Kinase Inhibitors

This motif is a critical scaffold for drugs like SB-220025 . In these molecules, the imidazole C5 position is often further functionalized (e.g., to a pyrimidine), while the piperidine nitrogen serves as a solubilizing group or handle for further substitution.

Data Summary Table

| Parameter | Value / Description |

| Target CAS | Not widely established for free base. |

| Boc-Precursor Name | tert-butyl 4-(5-(hydroxymethyl)-1H-imidazol-1-yl)piperidine-1-carboxylate |

| Boc-Precursor CAS | Search Required (Likely proprietary or catalog number based) |

| Key Precursor (Acid) | 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-imidazole-5-carboxylic acid |

| Related Drug | SB-220025 (p38 Inhibitor) |

| Search Key | SMILES: OCC1=CN=CN1C2CCNCC2 |

References

-

Boehm, J. C., et al. (2000). "New inhibitors of p38 kinase."[1][2] Expert Opinion on Therapeutic Patents, 10(1), 25-37.[2] Link

-

Jackson, J. R., et al. (1998).[1] "Pharmacological Effects of SB 220025, a Selective Inhibitor of p38 Mitogen-Activated Protein Kinase." Journal of Pharmacology and Experimental Therapeutics, 284(2), 687-692.[1][2] Link

-

PubChem Compound Summary. "SB-220025". National Center for Biotechnology Information. Link

-

SciFinder-n. (Chemical Abstracts Service). Source for exact structure search and CAS assignment.Link

Sources

Unlocking the Biological Activity of N-Piperidinyl Imidazole Derivatives: A Technical Guide to P2X7 Receptor Antagonism and Radioligand Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

As a Senior Application Scientist navigating the complexities of neuroinflammation and oncology drug discovery, I frequently encounter the challenge of targeting purinergic signaling pathways. The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a critical biomarker and therapeutic target for neurodegenerative diseases and cancer[1]. Recently, N-piperidinyl imidazole derivatives have demonstrated exceptional biological activity as highly potent, selective P2X7R antagonists[2].

This whitepaper dissects the structure-activity relationship (SAR), binding kinetics, and experimental protocols for evaluating these novel scaffolds. By providing a self-validating framework, this guide equips researchers with the mechanistic insights and methodologies required to develop next-generation radiotracers and therapeutics.

Mechanistic Grounding: The P2X7 Receptor Pathway

The biological activity of N-piperidinyl imidazoles is fundamentally linked to their ability to disrupt the P2X7R signaling cascade. Under pathological conditions, high concentrations of extracellular ATP act as a danger-associated molecular pattern (DAMP), binding to and activating P2X7R[1].

This activation triggers a massive K⁺ efflux and Ca²⁺ influx, which subsequently induces the assembly of the NLRP3 inflammasome. The inflammasome then cleaves pro-caspase-1, leading to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18[3]. N-piperidinyl imidazole derivatives—specifically those featuring an isoquinoline moiety—act as potent antagonists. They lock the ion channel in a closed state, effectively halting this inflammatory cascade at the source[4].

Mechanism of P2X7R activation by ATP and its targeted inhibition by N-piperidinyl imidazoles.

Structure-Activity Relationship (SAR) & Scaffold Optimization

The hybridization of pharmacophoric subunits is a proven strategy in medicinal chemistry to prevent disease progression by blocking multiple pathophysiological processes[5]. For N-piperidinyl imidazoles, the core structure is synthesized via a[3 + 2]-cyclization of an imine intermediate[4].

Key SAR insights from recent structural optimizations reveal that:

-

Imidazole Core: Essential for critical hydrogen bonding within the P2X7R allosteric binding pocket.

-

Isoquinoline Moiety: Enhances the lipophilicity and target residence time of the molecule, improving blood-brain barrier (BBB) penetration for neuroinflammatory targeting.

-

Halogen Substitution: The introduction of an iodine atom at the para-position of the benzoic amide (yielding Compound 1c) dramatically increases binding affinity, achieving sub-nanomolar IC₅₀ values[2]. Crucially, this provides a strategic site for radioiodination (¹²⁵I), enabling high-throughput screening and PET/SPECT imaging[6].

Quantitative Data: Binding Affinities of N-Piperidinyl Imidazoles

To establish trustworthiness in drug development, empirical data must drive compound selection. The following table summarizes the binding affinities of optimized 1-piperidinyl imidazole derivatives compared to legacy analogues. Data was generated utilizing a fluorescence assay in HEK293 cells expressing human P2X7R[4],[2].

| Compound | Structural Modification | IC₅₀ (nM) ± SD | Inhibition at 1 µM (%) | Target Selectivity |

| Compound 1b | N-piperidinyl imidazole + Nitro group | 7.91 ± 0.22 | > 74% | High (hP2X7R) |

| Compound 1c | N-piperidinyl imidazole + Iodide | 0.25 ± 0.05 | > 76% | High (hP2X7R over P2X2R) |

| Compound 1d | N-piperidinyl imidazole variant | 7.16 ± 0.41 | > 71% | High (hP2X7R) |

| GSK314181A Analogues | Legacy scaffold | > 1000 | < 35% | Moderate |

| [¹²⁵I]1c (Radioligand) | Radioiodinated Compound 1c | K_d = 1.68 nM | N/A (B_max = 94 fmol/mg) | Exceptional |

Experimental Protocols: A Self-Validating System

To ensure reproducibility across laboratories, I have detailed the critical workflows for synthesizing the core scaffold and evaluating its biological activity via radioligand binding.

Protocol 1: Synthesis of the 1-Piperidinyl Imidazole Core

Causality Check: The use of N-Boc protection in Step 1 ensures regioselectivity during the cyclization phase, preventing the unwanted polymerization of the piperidine amine[4].

-

Imine Formation: React 4-hydroxybenzaldehyde with N-Boc-4-aminopiperidine in anhydrous methanol at room temperature for 4 hours to afford the imine intermediate.

-

[3 + 2]-Cyclization: Introduce p-toluenesulfonyl isocyanate dropwise to the reaction mixture. Stir at 60°C for 12 hours to yield the protected imidazole core.

-

Sulfonylation: Treat the intermediate with 5-isoquinolinesulfonyl chloride in the presence of triethylamine (TEA) to functionalize the phenol group.

-

Deprotection & Coupling: Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM). Cross-couple the resulting free 4-piperidinyl amine with 4-substituted benzoic acids (e.g., 4-iodobenzoic acid for Compound 1c) using standard amide coupling reagents (EDC/HOBt)[4].

Protocol 2: Radioligand Competitive Binding Assay using [¹²⁵I]1c

Causality Check: [¹²⁵I]-labeled radiotracers offer higher specific activity and longer half-lives (t₁/₂ = 59.4 days) than tritiated ligands, making them superior for characterizing low-expression protein targets in high-throughput formats[4].

-

Cell Preparation: Culture HEK293 cells stably expressing human P2X7R. Harvest and homogenize the cells in an assay buffer (50 mM Tris-HCl, pH 7.4).

-

Radioligand Incubation: Incubate 50 µg of cell membrane protein with 0.5 nM of [¹²⁵I]1c and varying concentrations of the unlabeled competitor (10⁻¹¹ to 10⁻⁵ M) in a total volume of 200 µL.

-

Equilibration: Incubate the mixture at room temperature for 90 minutes to ensure steady-state binding kinetics.

-

Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

-

Quantification: Measure the filter-bound radioactivity using a gamma counter. Calculate IC₅₀ values using non-linear regression analysis[2].

Step-by-step workflow for the high-throughput radioligand competitive binding assay using [125I]1c.

Conclusion

The N-piperidinyl imidazole scaffold represents a paradigm shift in targeting purinergic receptors. By integrating an isoquinoline moiety and leveraging radioiodination, researchers can achieve sub-nanomolar potency and high target selectivity. As demonstrated by the development of[¹²⁵I]1c, these derivatives are not only viable therapeutic candidates for neuroinflammation and oncology but also indispensable tools for diagnostic PET/SPECT imaging[4],[3].

References

-

Title: Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R) Source: Bioorganic & Medicinal Chemistry / PubMed (NIH) URL: [Link]

-

Title: The Coming of Age of the P2X7 Receptor in Diagnostic Medicine Source: International Journal of Molecular Sciences / PubMed Central URL: [Link]

- Source: Google Patents (WO2016119031A1)

-

Title: Expanding the P2X7R toolbox: discovery of a novel Iodine-125 radioligand Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2016119031A1 - Compound, method for synthetising the compound, use, pharmaceutical composition, method for treatment of inflammation or neurodegenerative disease, oral dosage form and method for inhibiting the acetylcholinesterase enzyme - Google Patents [patents.google.com]

- 6. profiles.wustl.edu [profiles.wustl.edu]

Solubility profile of polar imidazole-piperidine intermediates

An In-Depth Technical Guide: Optimizing for Success: A Senior Application Scientist’s Guide to the Solubility Profile of Polar Imidazole-Piperidine Intermediates

Foreword: From Privileged Structures to Developable Leads

In the landscape of medicinal chemistry, imidazole and piperidine rings stand out as "privileged structures," appearing in a remarkable number of approved drugs and clinical candidates.[1][2][3] Their prevalence is rooted in their versatile chemical nature and their ability to form key interactions with biological targets. Imidazole, an aromatic heterocycle, is amphoteric and can act as a hydrogen bond donor and acceptor, often playing a crucial role in enzymatic catalysis.[2][4] The piperidine ring, a saturated heterocycle, provides a three-dimensional scaffold and its basic nitrogen is pivotal for target engagement and modulating physicochemical properties.[1][5]

When combined into a single scaffold, these intermediates become powerful building blocks for novel therapeutics. However, their inherent polarity, while beneficial for target binding, presents a significant and recurring challenge: aqueous solubility . Poor solubility is a primary driver of attrition in drug discovery, leading to issues with compound handling, inaccurate biological assay results, and poor oral bioavailability.[6][7]

This guide, written from the perspective of a senior application scientist, moves beyond mere definitions. It provides a framework for understanding, measuring, and intelligently modulating the solubility of polar imidazole-piperidine intermediates. We will explore the causal relationships behind experimental choices, provide robust, self-validating protocols, and ground our discussion in authoritative scientific principles.

The Physicochemical Core: Why Solubility is a Challenge

The solubility of a solid compound is governed by a delicate balance between its crystal lattice energy (the energy holding the solid state together) and the solvation energy (the energy released upon interaction with the solvent).[8] For a molecule to dissolve, the energy of solvation must overcome the crystal lattice energy.

Several intrinsic properties of the imidazole-piperidine scaffold directly influence this balance:

-

High Polarity and Hydrogen Bonding Capacity: Both imidazole and piperidine moieties are polar. The imidazole ring is highly polar (dipole moment ~3.61 D) and an excellent hydrogen bond donor/acceptor.[2][9] The piperidine nitrogen is a strong hydrogen bond acceptor. This high polarity suggests good interaction with water (high solvation energy), but it can also lead to strong, ordered crystal packing through intermolecular hydrogen bonds, resulting in high lattice energy.

-

Ionization State (pKa and pH-Dependence): As weak bases, these intermediates are ionizable. The piperidine nitrogen typically has a pKa around 11, while the imidazole ring is amphoteric (pKa for protonation ~7, pKa for deprotonation ~14.5).[5][9] This means their solubility is profoundly dependent on the pH of the aqueous medium.[7][10] At a pH below their pKa, the nitrogen atoms will be protonated, forming positively charged ions that are generally much more soluble in water.[5][11] This relationship is mathematically described by the Henderson-Hasselbalch equation.[10][12]

-

Molecular Planarity and Symmetry: Planar and symmetrical molecules tend to pack more efficiently into a crystal lattice, increasing the melting point and decreasing solubility.[8] Modifications that disrupt this planarity or symmetry can reduce lattice energy and significantly improve solubility, even without changing the hydrophobicity (LogP).[8]

A foundational concept in early drug discovery is Lipinski's Rule of Five, which provides guidelines for properties that favor good oral absorption, including molecular weight, LogP, and hydrogen bond donor/acceptor counts.[13][14] While polar intermediates may adhere to these rules, their high melting points and strong intermolecular interactions can still result in poor thermodynamic solubility.

Diagram 1: Factors Influencing Solubility

The interplay of these molecular and environmental factors dictates the ultimate solubility of an imidazole-piperidine intermediate.

Caption: Key intrinsic, solid-state, and extrinsic factors governing aqueous solubility.

Experimental Design: Measuring What Matters

In drug discovery, "solubility" is not a single value but a context-dependent measurement.[15] It is crucial to distinguish between two key types: thermodynamic and kinetic solubility. Selecting the right assay at the right stage of a project is critical for making sound decisions.

-

Thermodynamic Solubility (Se): This is the true equilibrium solubility. It represents the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[15][16] This is a low-throughput, resource-intensive measurement, but it is the "gold standard" for late-stage discovery and preclinical development.

-

Kinetic Solubility (Sk): This measures the concentration at which a compound, rapidly added from a concentrated organic stock (usually DMSO), precipitates out of an aqueous buffer.[17] It is a non-equilibrium measurement that reflects the tendency of a compound to remain in a supersaturated state.[16] High-throughput kinetic assays are invaluable for screening large compound libraries in early discovery to flag potential issues.[18]

Table 1: Comparison of Thermodynamic and Kinetic Solubility Assays

| Feature | Thermodynamic Solubility (Shake-Flask) | Kinetic Solubility (Nephelometry/Turbidimetry) |

| Principle | Equilibrium between solid and solution[15][19] | Precipitation from a supersaturated solution[18] |

| Throughput | Low | High (96/384-well plates) |

| Compound Req. | High (mg) | Low (µg) |

| Time | Long (24-72 hours)[15] | Fast (< 2 hours)[18] |

| Relevance | "Gold standard" for biopharmaceutics (BCS) | Rank-ordering, early-stage flagging[18] |

| Common Pitfalls | Not reaching true equilibrium, solid-state changes[15] | DMSO artifacts, colloid formation, metastability[15] |

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and the final solid form is known.

Objective: To determine the equilibrium solubility of an imidazole-piperidine intermediate in a specified aqueous buffer at 37°C.

Materials:

-

Test Compound (solid, >98% purity)

-

2 mL glass vials with screw caps

-

Phosphate Buffered Saline (PBS), pH 7.4 (or other relevant buffers, e.g., pH 1.2, pH 6.8)

-

Orbital shaker with temperature control (37°C)

-

Centrifuge

-

0.22 µm low-binding syringe filters (e.g., PVDF)

-

Analytical balance, vortex mixer

-

HPLC-UV or LC-MS/MS system for quantification

Methodology:

-

Compound Dispensing: Accurately weigh an excess of solid compound (e.g., 2-5 mg) into a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment. Record the exact weight.

-

Solvent Addition: Add a precise volume of the pre-warmed (37°C) aqueous buffer (e.g., 1 mL) to the vial.

-

Equilibration: Cap the vial securely and place it on the orbital shaker set to 37°C and moderate agitation (e.g., 250 rpm). Allow the slurry to equilibrate for at least 24 hours. Expertise Note: For compounds that may undergo slow polymorphic transformation, an extended equilibration time (48-72 hours) is recommended to ensure the most stable form is present.[15][16]

-

Sample Separation (Self-Validation Step):

-

Visually confirm that excess solid is still present in the vial.

-

Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully aspirate the clear supernatant and immediately filter it through a pre-conditioned 0.22 µm syringe filter. Trustworthiness Note: Pre-conditioning the filter by discarding the first ~100 µL of filtrate minimizes compound loss due to non-specific binding to the filter membrane.[15]

-

-

Quantification:

-

Prepare a calibration curve of the test compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Dilute the filtered supernatant into the linear range of the calibration curve.

-

Analyze the diluted sample and standards by a validated HPLC-UV or LC-MS/MS method. Calculate the concentration in µg/mL or µM.

-

-

Solid-State Analysis (Critical Validation Step):

-

Carefully decant the remaining supernatant from the vial.

-

Isolate the remaining solid pellet and allow it to air dry.

-

Analyze the dried solid using Powder X-ray Diffraction (PXRD) and compare the pattern to the starting material. Authoritative Grounding: This step is non-negotiable for a true thermodynamic solubility measurement. It confirms whether the solid form remained stable or converted to a different polymorph, hydrate, or salt, which would alter the solubility value.[15]

-

Diagram 2: Workflow for Thermodynamic Solubility Assay

Caption: Step-by-step workflow for the Shake-Flask Thermodynamic Solubility assay.

Protocol 2: High-Throughput Kinetic Solubility by Nephelometry

This protocol is designed for rapid rank-ordering of compounds in early discovery.

Objective: To determine the kinetic solubility of a series of compounds by detecting light scattering upon precipitation from a DMSO stock solution.

Materials:

-

Test Compounds (as 10 mM DMSO stock solutions)

-

Clear-bottom 96- or 384-well microplates

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Automated liquid handler (optional, for high throughput)

-

Plate-based nephelometer or turbidimeter

Methodology:

-

Plate Preparation: Using a liquid handler or manual pipetting, add aqueous buffer (e.g., 198 µL for a 1% final DMSO concentration) to the wells of the microplate.

-

Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution directly to the buffer. This creates a high initial concentration (e.g., 100 µM) and initiates precipitation for poorly soluble compounds.

-

Incubation & Measurement:

-

Briefly shake the plate to ensure mixing.

-

Incubate at room temperature for a set period (e.g., 1-2 hours).

-

Measure the light scattering or turbidity in each well using the plate reader.

-

-

Data Analysis (Single-Point): For a rapid screen, a threshold is set. Wells with a signal above the threshold are flagged as having low kinetic solubility at that concentration.

-

Data Analysis (Multi-Point for Sk Value):

-

Prepare serial dilutions of the DMSO stock solution (e.g., from 10 mM down to ~10 µM).

-

Repeat steps 1-3 for each concentration.

-

Plot the light scattering signal versus the compound concentration.

-

The point at which the signal sharply increases above the baseline indicates the onset of precipitation. This concentration is reported as the kinetic solubility (Sk).[18] Expertise Note: The intersection of two fitted lines (one for the baseline, one for the precipitation phase) provides a more objective determination of Sk.[18]

-

Diagram 3: Workflow for Kinetic Solubility Assay

Caption: High-throughput workflow for Kinetic Solubility determination via nephelometry.

Strategies for Solubility Enhancement

When an active imidazole-piperidine intermediate suffers from poor solubility, several rational strategies can be employed. The choice depends on the project stage and the specific properties of the molecule.

Table 2: Summary of Solubility Enhancement Strategies

| Strategy | Mechanism | When to Use | Key Considerations |

| pH Adjustment | Ionization of basic nitrogen atoms to form soluble cationic species.[5][10] | Formulation, in vitro assays | Effective for basic compounds; requires appropriate buffer selection. |

| Salt Formation | Creates a new solid form with a different (usually lower) crystal lattice energy and improved dissolution.[6][20] | Lead Optimization, Preclinical | Requires an ionizable center; salt can disproportionate at certain pH values.[15] |

| Structural Modification | Disrupts crystal packing by reducing planarity or symmetry, lowering lattice energy.[8] | Lead Optimization | Can impact potency and other ADME properties; requires synthetic effort. |

| Complexation | Encapsulation of the lipophilic parts of the molecule within a host (e.g., cyclodextrin).[5][6] | Formulation | Increases apparent solubility; can affect assays and requires specific excipients. |

| Co-solvents | Reduces the polarity of the bulk solvent, improving solvation of lipophilic molecules.[5][21] | In vitro assays, stock solutions | DMSO, ethanol, PEGs are common; can impact biological assay performance. |

Causality in Action: A Case Study

Imagine a lead compound with a planar benzimidazole fused to a piperidine ring shows potent activity but has a thermodynamic solubility of <1 µg/mL.

-

Initial Assessment: The planarity of the benzimidazole is a likely contributor to high crystal lattice energy.

-

Hypothesis: Introducing a substituent that forces the rings out of plane will disrupt crystal packing and improve solubility.

-

Experimental Choice: A medicinal chemist introduces a methyl group at a position adjacent to the ring junction.

-

Result: The new analogue shows a 10-fold increase in solubility. X-ray crystallography confirms a larger dihedral angle between the ring systems, validating the hypothesis.[8] This is a classic example of using structural understanding to rationally improve a key physicochemical property.

Troubleshooting and Final Recommendations

-

Precipitation from DMSO Stock: If a compound precipitates from its DMSO stock upon dilution into aqueous buffer, this is a classic kinetic solubility issue. Strategies include lowering the final assay concentration, increasing the final percentage of DMSO (if the assay tolerates it), or using co-solvents in the assay buffer.[5]

-

Discrepancy between Se and Sk: It is common for kinetic solubility to be higher than thermodynamic solubility. This indicates the compound can form a metastable, supersaturated solution. While potentially beneficial for absorption, it also carries the risk of precipitation in vivo.

-

pH-Solubility Profile: For any ionizable compound like an imidazole-piperidine intermediate, measuring solubility at multiple pH points (e.g., 1.2, 4.5, 6.8, 7.4) is essential to predict its behavior in the gastrointestinal tract.[11][17]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize the solubility profile of their polar imidazole-piperidine intermediates. This foundational knowledge is paramount for interpreting biological data accurately, designing effective formulations, and ultimately, developing safe and efficacious medicines.

References

-

Dolgikh, A. V., Svirshchevskaya, E. V., & Ermolenko, D. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(24), 8871. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Kawamura, A., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1338-1347. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 235-238. [Link]

-

de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

-

Alvey, C. M., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(7), 3931-3945. [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. [Link]

-

Bergström, C. A., et al. (2008). In silico prediction of aqueous solubility – classification models. Journal of Cheminformatics, S1(1), P12. [Link]

-

Bøtker, J. P., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2396-2406. [Link]

-

Kumar, S., & S., K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

-

Al-Kinani, A. A., et al. (2017). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. Pharmaceutical Research, 34(7), 1367-1382. [Link]

-

Al-Ghaban, F. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Kumar, G. P., & Kumar, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1121. [Link]

-

Shkremetko, A. V., & Gornostaeva, E. A. (2022). Review of pharmacological effects of imidazole derivatives. Science and Education. [Link]

-

Mitchell, J. B. O. (2008). In Silico Prediction of Aqueous Solubility: The Solubility Challenge. Journal of Chemical Information and Modeling, 48(4), 645-647. [Link]

-

Kumar, V., & Kumar, S. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 2099-2111. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

Kim, S., et al. (2023). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. ChemRxiv. [Link]

-

Pawar, R. R., et al. (2017). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. International Journal of Advanced Engineering, Management and Science, 3(5), 4099-4105. [Link]

-

S., L., et al. (2016). Enhancement of solubility: A pharmaceutical overview. Journal of Drug Delivery and Therapeutics, 6(3), 51-59. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Kumar, A., et al. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Trade Science Inc. [Link]

-

Kawano, M., & Hwang, G. (2012). Influence of Guanidine, Imidazole, and Some Heterocyclic Compounds on Dissolution Rates of Amorphous Silica. Geochemical Journal, 46(2), 127-136. [Link]

-

Al-Badr, A. A. (n.d.). The influence of pH on solubility in water. King Saud University. [Link]

-

Kumar, A., & Kumar, R. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1729-1765. [Link]

-

Unknown. (2023). Lipinski rule of five - Lecture Notes. Studocu. [Link]

-

Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

-

de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

-

Patel, M. N., et al. (2019). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development, 4(6), 1-10. [Link]

-

Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

-

Patel, M. S. N., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 226-231. [Link]

-

Kumar, V., & Singh, S. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 51(4), 913-925. [Link]

-

Buhamad, R. (2017, July 6). Ph and Solubility of Drugs. YouTube. [Link]

-

Patel, J. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical and Clinical Research, 2(1), 1-6. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tsijournals.com [tsijournals.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. scielo.br [scielo.br]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. raytor.com [raytor.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 21. longdom.org [longdom.org]

Regioselective Synthesis & Characterization: 1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol vs. 4-Methanol Isomers

Executive Summary: The Regiochemical Imperative

In the development of kinase inhibitors and GPCR ligands (particularly Histamine H3/H4 antagonists), the imidazole scaffold serves as a critical bioisostere for histidine or a pi-stacking linker. However, the introduction of a hydroxymethyl (-CH₂OH) "warhead" or hydrogen-bonding motif creates a significant regiochemical challenge.

The distinction between 1-(piperidin-4-yl)-1H-imidazol-5-yl)methanol (the 1,5-isomer ) and its 1,4-isomer counterpart is not merely academic; it fundamentally alters the pharmacophore vector.

-

1,5-Isomer: Projects the hydroxyl group back towards the piperidine ring, often creating an intramolecular H-bond or fitting into "deep" hydrophobic pockets (e.g., JAK kinase selectivity filters).

-

1,4-Isomer: Projects the hydroxyl group away from the piperidine, extending the molecule's hydrodynamic radius and altering solubility and solvent exposure.

This guide outlines the definitive synthetic routes to access each isomer exclusively and the analytical protocols required to validate them, moving beyond the ambiguity of non-selective alkylation.

Structural Analysis & Synthetic Strategy

The core challenge lies in the tautomeric nature of the imidazole ring. Once the N1 position is substituted (with the piperidine ring), the C4 and C5 positions become fixed and chemically distinct.

The Divergence of Synthesis

To achieve high purity and avoid tedious chromatographic separations of regioisomers, we must utilize orthogonal synthetic strategies: Cyclization for the 1,5-isomer and Nucleophilic Substitution (with specific conditions) for the 1,4-isomer.

Figure 1: Strategic decision tree for accessing specific imidazole regioisomers.

Detailed Synthetic Protocols

Protocol A: Synthesis of the 1,5-Isomer (Van Leusen Route)

Target: 1-(1-Boc-piperidin-4-yl)-1H-imidazol-5-yl)methanol.

Direct alkylation of 4-substituted imidazoles rarely yields the 1,5-isomer as the major product due to steric hindrance at the N1 position adjacent to the substituent. The Van Leusen Three-Component Reaction (vL-3CR) is the authoritative method for this architecture.

Reagents:

-

Amine: 1-Boc-4-aminopiperidine (1.0 equiv)

-

Aldehyde: Benzyloxyacetaldehyde (1.0 equiv) (Precursor to methanol group)

-

Isocyanide: Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

-

Base: Potassium carbonate (

) (2.0 equiv) -

Solvent: DMF/DME (1:1 v/v)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve 1-Boc-4-aminopiperidine (10 mmol) and benzyloxyacetaldehyde (10 mmol) in dry DME (20 mL). Add activated 4Å molecular sieves. Stir at RT for 2 hours to form the imine in situ.

-

Cyclization: Add TosMIC (1.95 g, 10 mmol) and

(2.76 g, 20 mmol). Add DMF (20 mL). -

Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor by LC-MS for the disappearance of the TosMIC peak.

-

Workup: Cool to RT. Filter off solids. Dilute with EtOAc (100 mL) and wash with water (3x) to remove DMF. Dry over

and concentrate. -

Deprotection (Benzyl): Dissolve the crude intermediate (1-(1-Boc-piperidin-4-yl)-5-(benzyloxymethyl)-imidazole) in MeOH. Add Pd/C (10% wt) and hydrogenate (H2 balloon) for 12 hours to cleave the benzyl ether.

-

Purification: Flash chromatography (DCM/MeOH 95:5) yields the pure 1,5-isomer .

Protocol B: Synthesis of the 1,4-Isomer (Alkylation Route)

Target: 1-(1-Boc-piperidin-4-yl)-1H-imidazol-4-yl)methanol.

Alkylation of 4-substituted imidazoles favors the "remote" nitrogen (N1, which creates the 1,4-isomer) because the nitrogen adjacent to the substituent (N3) is sterically hindered and electronically deactivated.[1]

Reagents:

-

Nucleophile: 4-(Hydroxymethyl)imidazole (1.0 equiv) (Protect alcohol with TBDMS if yield is low).

-

Electrophile: 1-Boc-4-methanesulfonyloxypiperidine (Mesylate) (1.2 equiv).

-

Base: Cesium Carbonate (

) (2.0 equiv). -

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:

-

Deprotonation: Suspend 4-(hydroxymethyl)imidazole (10 mmol) and

(20 mmol) in dry ACN (50 mL). Stir at 60°C for 30 mins. -

Addition: Add the piperidine mesylate (12 mmol) dropwise.

-

Reaction: Heat to reflux (80-90°C) for 12 hours.

-

Note: This reaction produces a mixture.[1] Typically 3:1 to 5:1 favoring the 1,4-isomer over the 1,5-isomer.

-

-

Isolation: Filter salts. Concentrate solvent.

-

Regio-Purification: This is the critical step. The 1,5-isomer is generally more polar. Use a gradient of 0-10% MeOH in DCM on silica gel. The major product (lower Rf) is usually the 1,4-isomer. Validation via NOE is mandatory (see Section 4).

Analytical Validation: The "Smoking Gun"

Relying on retention time is insufficient. You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the regiochemistry.

The NOE Logic

The spatial proximity of the piperidine methine proton (N-CH) to the imidazole ring protons defines the isomer.

-

In the 1,5-Isomer: The hydroxymethyl group is at C5, adjacent to the piperidine.

-

NOE Signal: Strong correlation between Piperidine H-4 and the Methanol-CH₂ protons.

-

Absence: No correlation between Piperidine H-4 and Imidazole C5-H (since C5 is substituted).

-

-

In the 1,4-Isomer: The C5 position is unsubstituted (contains a proton).

-

NOE Signal: Strong correlation between Piperidine H-4 and Imidazole C5-H .

-

Absence: Weak or no correlation between Piperidine H-4 and Methanol-CH₂ (too distant).

-

Figure 2: NOESY correlation map for definitive structural assignment.

NMR Shift Data (Reference Table)

Solvent: DMSO-d6

| Position | 1,5-Isomer (Target) | 1,4-Isomer (Comparator) | Diagnostic Note |

| C2-H | ~7.60 ppm | ~7.65 ppm | Not diagnostic (too similar). |

| C5-H | N/A (Substituted) | ~7.00 - 7.20 ppm | Presence of singlet here confirms 1,4. |

| C4-H | ~6.80 - 7.00 ppm | N/A (Substituted) | |

| -CH2OH | ~4.45 ppm (d) | ~4.35 ppm (d) | 1,5-isomer often slightly downfield due to steric compression. |

References

-

Van Leusen, A. M., et al. "Synthesis of 1,5-disubstituted imidazoles from aldimines and tosylmethyl isocyanide."[2][3] Journal of Organic Chemistry, 1977, 42(7), 1153–1159.

-

Bellina, F., et al. "Regioselective synthesis of 1,5-disubstituted imidazoles." Arkivoc, 2007, (viii), 244-255.

- Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Science of Synthesis, 2002. (Standard Reference Text).

-

Gao, M., et al. "Differentiation of 1,4- and 1,5-disubstituted imidazoles by NMR." Magnetic Resonance in Chemistry, 2018.

-

BenchChem Technical Support. "Enhancing Regioselectivity of Imidazole Substitution Reactions." BenchChem Protocols, 2025.[4][5]

Sources

Methodological & Application

Application Notes & Protocols: Protecting Group Strategies for the Synthesis of 1-(Piperidin-4-yl)imidazole

Abstract

The 1-(piperidin-4-yl)imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis, however, presents a classic challenge in organic chemistry: the need to selectively mask the highly nucleophilic secondary amine of the piperidine ring while constructing the imidazole moiety. This guide provides an in-depth analysis of common protecting group strategies, focusing on the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn) groups. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and offer a comparative analysis to empower researchers in drug discovery and development to select the optimal synthetic route for their specific target molecules.

Strategic Overview: Selecting an Amine Protecting Group

The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. The ideal protecting group must be stable to the reaction conditions required for subsequent steps and be removable under conditions that do not compromise the integrity of the final molecule.[1] The three most common strategies for protecting the piperidine nitrogen—Boc, Cbz, and Benzyl—offer distinct advantages and are defined by their unique deprotection mechanisms, creating a system of orthogonality that is crucial for complex molecule synthesis.[2]

A researcher's choice is primarily governed by the chemical functionalities present in the rest of the molecule and the planned future reaction sequence. The following decision-making workflow illustrates the logical selection process.

Caption: Strategic workflow for selecting a piperidine protecting group.

The Boc (tert-Butoxycarbonyl) Strategy: Robust and Reliable

The Boc group is arguably the most common protecting group for amines due to its general stability towards a wide range of nucleophilic and basic conditions, as well as its clean, acid-promoted removal.[2] This makes it an excellent choice for syntheses that involve subsequent base-catalyzed reactions or organometallic additions.

Synthetic Workflow

The synthesis begins with the protection of a commercially available piperidine precursor, followed by functional group manipulation to install the imidazole, and concludes with acidic deprotection.

Caption: Workflow for the Boc-protected synthesis route.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) [3]

-

To a stirred solution of 4-piperidone hydrochloride monohydrate (1 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a base like sodium bicarbonate or triethylamine (2.5 eq.) to neutralize the hydrochloride salt.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise or as a solution in the reaction solvent.

-

Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, perform an aqueous workup. If using a biphasic system, separate the organic layer. If using a single solvent, dilute with water and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a white solid.

Protocol 2: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate (A Fentanyl Precursor and Analogue Intermediate) [4]

This protocol details the reductive amination step, a key transformation to introduce the amino functionality needed for subsequent imidazole synthesis or other derivatizations.

-

Dissolve N-Boc-4-piperidone (1 eq.), aniline (1.1 eq.), and acetic acid (1 eq.) in dichloromethane (DCM) and cool the mixture in an ice bath.[4]

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise, maintaining the temperature below 10 °C.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[4]

-

Quench the reaction by adding 2M aqueous NaOH and stir vigorously for 1 hour.[4]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.[4]

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.

Protocol 3: Acidic Deprotection of the Boc Group [5][6]

-

Dissolve the Boc-protected substrate (1 eq.) in a minimal amount of an appropriate solvent, such as DCM or 1,4-dioxane.

-

Add an excess of a strong acid. Common reagents include:

-

Stir the mixture at room temperature for 1-4 hours. Monitor deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting product is typically the hydrochloride or trifluoroacetate salt. It can be isolated as such or neutralized by adding a base (e.g., saturated NaHCO₃ solution) and extracting the free amine into an organic solvent.

The Cbz (Benzyloxycarbonyl) Strategy: Orthogonal and Mild

The Cbz group is a classic amine protecting group, valued for its stability to both acidic and basic conditions.[2] Its key advantage lies in its removal by catalytic hydrogenation, a mild and neutral process that is orthogonal to acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc) protecting groups.[2][7] This makes the Cbz group ideal for syntheses where acid-sensitive functionalities must be preserved.

Synthetic Workflow

The Cbz strategy mirrors the Boc workflow in its sequence but differs critically in the deprotection step, which employs catalytic hydrogenation.

Caption: Workflow for the N-Benzyl synthesis route.

Experimental Protocols

Protocol 6: Synthesis of 1-benzyl-4-piperidone [8]

-

Combine 4-piperidone hydrochloride monohydrate (1 eq.), benzaldehyde (1.05 eq.), and a solvent such as methanol.

-

Add a reducing agent. A common choice is sodium borohydride (NaBH₄) added portion-wise at 0 °C. [9]Alternatively, sodium triacetoxyborohydride can be used at room temperature. [10]3. Stir the reaction at room temperature until completion (typically 12-24 hours).

-

Perform a workup by quenching with water, adjusting the pH to be basic, and extracting the product with an organic solvent.

-

Dry the organic phase, filter, and concentrate. The crude product can be purified by distillation or chromatography.

Protocol 7: Deprotection of the Benzyl Group [11][12] The deprotection of an N-benzyl group is identical to the deprotection of an N-Cbz group. Follow Protocol 5 for catalytic hydrogenation. Transfer hydrogenation using a hydrogen donor like ammonium formate with Pd/C is also a highly effective alternative to using hydrogen gas. [11]

Comparative Analysis of Protecting Group Strategies

The optimal strategy depends on a careful evaluation of the stability of functional groups within the target molecule. The following table provides a direct comparison of the key attributes of each protecting group.